N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazine core, a benzenesulfonyl group, and a benzodioxole moiety, making it a unique and versatile molecule for scientific research.
Properties
Molecular Formula |
C23H19ClN2O6S |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O6S/c24-16-7-9-19-18(11-16)26(33(28,29)17-4-2-1-3-5-17)13-22(32-19)23(27)25-12-15-6-8-20-21(10-15)31-14-30-20/h1-11,22H,12-14H2,(H,25,27) |
InChI Key |
WEUFZZAOEQKMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazine or benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:
Benzoxazine derivatives: Compounds with similar benzoxazine cores but different substituents.
Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group attached to different core structures.
Benzodioxole derivatives: Compounds featuring the benzodioxole moiety with various functional groups.
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
